N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine
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Overview
Description
N2,N2-Diisobutylpyridine-2,5-diamine is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diisobutylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of hydrogen atoms with isobutyl groups.
Industrial Production Methods
Industrial production of N2,N2-Diisobutylpyridine-2,5-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diisobutylpyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, and can be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N2,N2-Diisobutylpyridine-2,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N2,N2-Diisobutylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethylpyridine-2,5-diamine: A similar compound with methyl groups instead of isobutyl groups.
N2,N2-Diethylpyridine-2,5-diamine: A derivative with ethyl groups.
N2,N2-Dipropylpyridine-2,5-diamine: A compound with propyl groups.
Uniqueness
N2,N2-Diisobutylpyridine-2,5-diamine is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. These properties can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H23N3 |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-N,2-N-bis(2-methylpropyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C13H23N3/c1-10(2)8-16(9-11(3)4)13-6-5-12(14)7-15-13/h5-7,10-11H,8-9,14H2,1-4H3 |
InChI Key |
HVWVJPQGPNRQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC=C(C=C1)N |
Origin of Product |
United States |
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